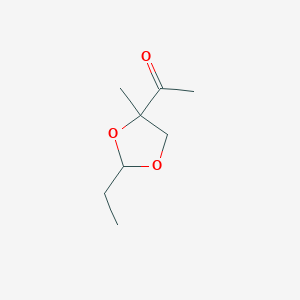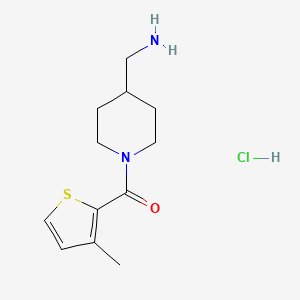
3,4-Dihydro-3-methyl-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-3-methyl-4-pyrimidinamine is a heterocyclic organic compound with a pyrimidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-methyl-4-pyrimidinamine typically involves the reaction of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the use of ethyl acetoacetate, urea, and an aldehyde in the presence of a catalyst such as hafnium(IV) triflate (Hf(OTf)4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3,4-Dihydro-3-methyl-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
科学研究应用
3,4-Dihydro-3-methyl-4-pyrimidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,4-Dihydro-3-methyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine ring structure and is studied for its potential as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar structure, also investigated for its biological activities.
Uniqueness
3,4-Dihydro-3-methyl-4-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
57356-68-0 |
|---|---|
分子式 |
C5H9N3 |
分子量 |
111.15 g/mol |
IUPAC 名称 |
3-methyl-4H-pyrimidin-4-amine |
InChI |
InChI=1S/C5H9N3/c1-8-4-7-3-2-5(8)6/h2-5H,6H2,1H3 |
InChI 键 |
KXSXRWKXZMAWMI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC=CC1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


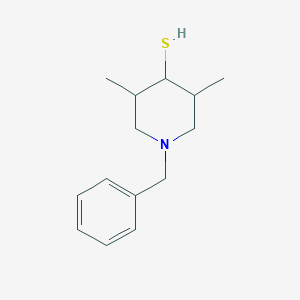
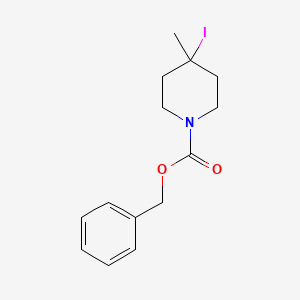

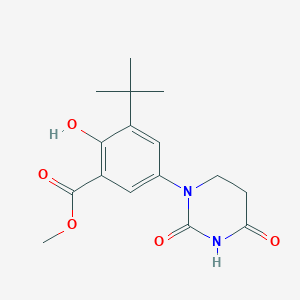
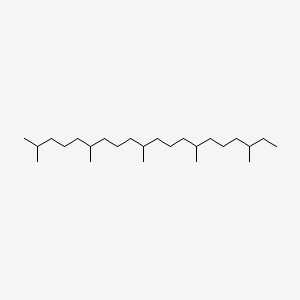
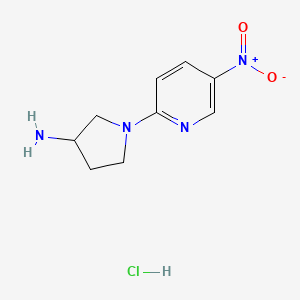
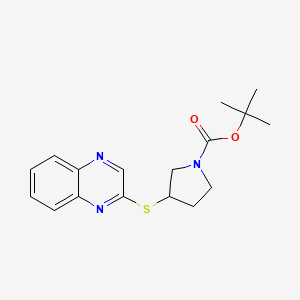
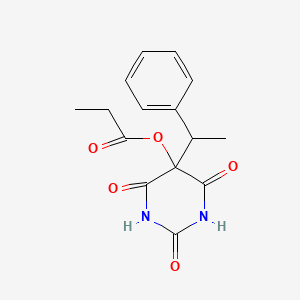
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
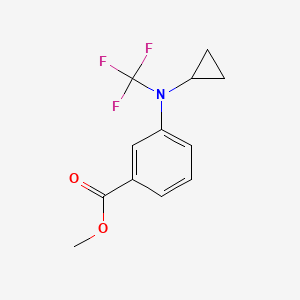

![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
